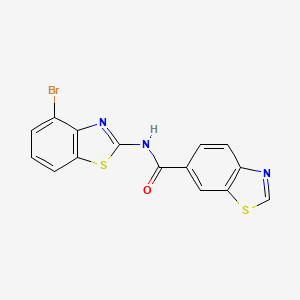

N-(4-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide

Description

Properties

IUPAC Name |

N-(4-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8BrN3OS2/c16-9-2-1-3-11-13(9)18-15(22-11)19-14(20)8-4-5-10-12(6-8)21-7-17-10/h1-7H,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSGHBVPAMDJNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(S2)NC(=O)C3=CC4=C(C=C3)N=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8BrN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions

Synthesis of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate oxidizing agent.

Carboxamide Formation: The carboxamide group can be introduced by reacting the brominated benzothiazole with an appropriate amine under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: The carboxamide group can participate in coupling reactions with other organic molecules to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and bases like triethylamine (TEA) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted benzothiazoles, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

The compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Studies indicate that benzothiazole derivatives can interfere with the cell cycle and induce apoptosis in cancer cells. For instance, research has demonstrated that similar compounds can inhibit the activity of protein kinases, which play a crucial role in cancer progression.

Antimicrobial Activity

N-(4-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide exhibits antimicrobial properties against a range of pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways. This makes it a candidate for further development as an antimicrobial agent .

Biological Studies

Enzyme Inhibition

The compound serves as a valuable tool in biochemical research for studying enzyme inhibition. Its structural features allow it to bind selectively to active sites or allosteric sites of enzymes, providing insights into enzyme mechanisms and potential therapeutic targets. For example, it can be used to investigate the inhibition of enzymes involved in metabolic disorders .

Protein Interactions

In cellular biology, this compound is employed to explore protein-protein interactions. By modifying its structure, researchers can create probes that selectively bind to target proteins, facilitating the study of cellular pathways and signaling mechanisms .

Material Science

Organic Electronics

this compound is utilized in the development of organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. The compound's ability to form stable thin films contributes to its effectiveness in these applications .

Nanomaterials Synthesis

The compound can also be involved in synthesizing nanomaterials with specific optical and electronic properties. By incorporating it into nanocomposites, researchers aim to enhance the performance of materials used in sensors and energy storage devices .

Mechanism of Action

The mechanism of action of N-(4-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Antimicrobial Benzothiazole Derivatives ()

Compounds such as 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides (6a–j) exhibit antimicrobial activity against Gram-positive, Gram-negative bacteria, and fungi. Key comparisons:

- Substituent Effects : The methyl group at the 6-position in these compounds contrasts with the bromine at the 4-position in the target compound. Bromine’s larger atomic radius and electronegativity may enhance antimicrobial potency by improving membrane penetration or enzyme inhibition .

- Activity : While methyl-substituted derivatives show efficacy comparable to standard drugs (e.g., ciprofloxacin), halogenated analogs like the target compound may offer broader-spectrum activity due to enhanced electrophilicity.

Anticonvulsant Benzothiazole-Semicarbazones ()

3,4-Disubstituted benzaldehyde-N-(6-substituted-1,3-benzothiazol-2-yl)semicarbazones (4a–t) demonstrate 100% protection in maximal electroshock seizure (MES) models. Key comparisons:

- Functional Groups : Semicarbazones rely on a hydrazine-carboxamide backbone, whereas the target compound’s carboxamide directly links two benzothiazole rings. This structural difference may alter pharmacokinetics; carboxamides generally exhibit better metabolic stability than semicarbazones .

- Neurotoxicity : The target compound’s lack of a hydrazine moiety could reduce neurotoxic risks associated with semicarbazones.

Thiazolo-Pyrimidine Fused Derivatives ()

N-(4-Methyl-1,3-benzothiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide features a fused thiazolo-pyrimidine ring system. Key comparisons:

- Complexity vs. The target compound’s simpler structure may offer better bioavailability .

- Substituent Position : A methyl group at the 4-position in this analog versus bromine in the target compound highlights how halogenation can modulate electronic properties and steric effects.

Tyrosine Kinase Inhibitors ()

The INN-approved 4-fluoro-5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-1,3-benzothiazole-6-carboxamide is a tyrosine kinase inhibitor with antineoplastic activity. Key comparisons:

- Halogen Diversity : The INN compound employs fluorine and iodine substituents, whereas the target compound uses bromine. Fluorine’s small size enhances metabolic stability, while iodine’s polarizability may improve binding to hydrophobic kinase pockets. Bromine’s intermediate properties could balance potency and pharmacokinetics .

Biological Activity

N-(4-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a compound belonging to the benzothiazole family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molar mass of approximately 390.28 g/mol. The structure features a brominated benzothiazole moiety that contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C15H8BrN3OS2 |

| Molar Mass | 390.28 g/mol |

| CAS Number | 868677-82-1 |

The mechanism of action for this compound is not fully elucidated; however, it is believed to involve interactions with specific enzymes and receptors. The presence of the bromine atom and the carboxamide group is crucial for binding to biological targets, potentially leading to inhibition of critical cellular pathways. This compound may disrupt DNA synthesis and protein function, contributing to its antimicrobial and anticancer activities .

Antimicrobial Properties

Research indicates that compounds within the benzothiazole class exhibit significant antimicrobial activity. This compound has been investigated for its antibacterial and antifungal properties:

- Antibacterial Activity: Studies have shown that benzothiazole derivatives can inhibit various bacterial strains. For instance, compounds similar in structure have demonstrated minimum inhibitory concentrations (MICs) in the range of 10.7–21.4 μmol/mL against several pathogens .

- Antifungal Activity: The compound's antifungal efficacy has also been noted, with certain derivatives showing promising results against fungal species .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

- Cell Line Studies: In vitro studies have assessed its effects on cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). These studies indicated that the compound could induce apoptosis in a dose-dependent manner .

- Mechanistic Insights: Flow cytometry assays revealed that this compound may interfere with cell cycle progression and promote cell death in cancerous cells .

Case Studies and Research Findings

Several key studies have highlighted the biological activity of this compound:

- Antimicrobial Evaluation : A study evaluating various benzothiazole derivatives found that those similar to this compound exhibited potent antimicrobial activity against both bacterial and fungal pathogens .

- Cytotoxicity Assays : Research involving cytotoxicity assays on different cancer cell lines demonstrated that compounds with similar structures showed IC50 values indicating significant cytotoxic effects compared to standard chemotherapeutic agents .

- Molecular Docking Studies : Computational studies have suggested that this compound binds effectively to target proteins involved in cancer progression, supporting its potential as a therapeutic agent .

Q & A

Q. What are the recommended synthetic routes for N-(4-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via coupling reactions. For example:

- React 4-bromo-1,3-benzothiazol-2-amine with 1,3-benzothiazole-6-carboxylic acid chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane (DCM) at 0–5°C for 2–4 hours .

- Optimization involves controlling stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and monitoring via TLC. Post-reaction, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of:

- NMR : Confirm the presence of the bromo-substituted benzothiazole protons (δ 7.2–8.5 ppm for aromatic protons) and carboxamide NH (δ ~10.5 ppm) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]+ at m/z ~406) .

- Elemental Analysis : Ensure C, H, N, S, and Br percentages align with theoretical values (e.g., C: 44.3%, H: 2.2%, Br: 19.7%) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported biological activities (e.g., antimicrobial vs. anticancer potency)?

- Methodological Answer : Discrepancies may arise from assay conditions or structural analogs. To address:

- Dose-Response Studies : Test across a wide concentration range (e.g., 0.1–100 µM) in standardized cell lines (e.g., MCF-7 for cancer, S. aureus for antimicrobial assays) .

- SAR Analysis : Compare with analogs (e.g., replacing Br with Cl or modifying the carboxamide group) to identify critical pharmacophores .

- Target Validation : Use molecular docking (e.g., against EGFR or bacterial topoisomerase IV) to confirm mechanism-specific activity .

Q. How can researchers design experiments to elucidate the compound’s mechanism of enzyme inhibition?

- Methodological Answer :

- Kinetic Assays : Perform Michaelis-Menten analysis with varying substrate/enzyme concentrations (e.g., using recombinant kinases or proteases) to determine inhibition type (competitive/uncompetitive) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .

- Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase IX) to map binding interactions .

Q. What are the challenges in scaling up synthesis without compromising yield or purity?

- Methodological Answer :

- Solvent Selection : Replace DCM with toluene for safer large-scale reactions .

- Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate coupling reactions and reduce side products .

- Process Analytical Technology (PAT) : Implement in-line FTIR or HPLC monitoring to detect intermediates and adjust conditions dynamically .

Data Interpretation & Optimization

Q. How should researchers address low solubility in biological assays?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .

Q. What analytical approaches distinguish between polymorphism in crystallized samples?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.